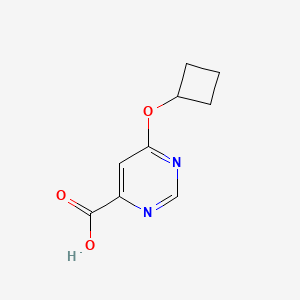

6-Cyclobutoxypyrimidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-cyclobutyloxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)7-4-8(11-5-10-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBWZGIUQVHLIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclobutoxypyrimidine 4 Carboxylic Acid and Analogues

Strategies for Pyrimidine (B1678525) Ring Formation and Functionalization at the 4-Position

The construction of the pyrimidine nucleus is a fundamental step in the synthesis of 6-cyclobutoxypyrimidine-4-carboxylic acid and its analogues. Various cyclization strategies can be employed, followed by the introduction of the carboxylic acid group at the 4-position.

Cyclization Approaches to the Pyrimidine Nucleus

The formation of the pyrimidine ring typically involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or amidines. A common and versatile method is the reaction of a β-dicarbonyl compound or its synthetic equivalent with an amidine. For instance, diethyl malonate and its derivatives are frequently used as the three-carbon precursor.

The Biginelli reaction is another well-established method for the synthesis of dihydropyrimidinones, which can be subsequently aromatized to pyrimidines. This one-pot multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. mdpi.com

Modern approaches have also been developed, including metal-catalyzed cross-coupling reactions and ring transformations of other heterocyclic systems to afford highly substituted pyrimidines.

Introduction of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyrimidine ring can be introduced in several ways. One common strategy is to start with a precursor that already contains a carboxylate group or a group that can be readily converted to it. For example, the cyclization of a malonate derivative can directly lead to a pyrimidine with a carboxylic ester at the 4-position, which can then be hydrolyzed to the corresponding carboxylic acid.

Alternatively, the carboxylic acid functionality can be introduced after the formation of the pyrimidine ring. This can be achieved through methods such as the oxidation of a methyl or hydroxymethyl group at the 4-position, or by the carbonation of a 4-lithiated pyrimidine intermediate. A patent describes the preparation of 2-aryl-6-amino-5-halo-4-pyrimidinecarboxylic acid esters, highlighting a synthetic route where the carboxylic acid ester is a key part of the pyrimidine structure. wuxiapptec.com

Installation of the Cyclobutoxy Group at the 6-Position

The introduction of the cyclobutoxy group at the 6-position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This is typically achieved through an etherification reaction, often a nucleophilic aromatic substitution (SNAr).

Etherification Reactions in Pyrimidine Synthesis

The Williamson ether synthesis is a classic and widely used method for forming ethers. In the context of pyrimidine synthesis, this involves the reaction of a halopyrimidine with an alkoxide. For the synthesis of this compound, a common precursor is 6-chloropyrimidine-4-carboxylic acid or its corresponding ester. The reaction proceeds by the nucleophilic attack of the cyclobutoxide ion on the electron-deficient carbon atom at the 6-position of the pyrimidine ring, displacing the chloride ion.

The reactivity of halopyrimidines towards nucleophilic substitution is enhanced by the presence of the electron-withdrawing nitrogen atoms in the ring. This makes the SNAr reaction a feasible and efficient method for introducing the cyclobutoxy group.

Regioselective Functionalization Techniques

Achieving regioselectivity is critical when multiple reactive sites are present on the pyrimidine ring. In the case of a dihalopyrimidine, for instance, the substitution of one halogen over the other can be controlled by factors such as the nature of the nucleophile, the reaction conditions, and the electronic properties of the pyrimidine ring.

For the synthesis of this compound, starting with a precursor that is already functionalized at the 4-position, such as 6-chloropyrimidine-4-carboxylic acid, ensures that the etherification occurs regioselectively at the 6-position. Computational studies on similar systems have shown that factors like hydrogen bonding can direct the regioselectivity of SNAr reactions on substituted pyrimidines.

Optimization of Reaction Conditions and Yields for Scalable Research Synthesis

To ensure the efficient and reproducible synthesis of this compound, particularly for scalable research purposes, the optimization of reaction conditions is paramount. This involves careful selection of reagents, solvents, temperature, and reaction time.

For the etherification step, the choice of base is crucial for the deprotonation of cyclobutanol (B46151) to form the nucleophilic cyclobutoxide. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation and enhance the nucleophilicity of the alkoxide.

The presence of the carboxylic acid group can complicate the reaction, as it may react with the base. Therefore, it is often advantageous to protect the carboxylic acid as an ester (e.g., an ethyl ester) before carrying out the etherification. The ester group can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Below is a table summarizing potential reaction conditions for the key etherification step, based on general principles of Williamson ether synthesis and SNAr reactions on pyrimidines.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Starting Material | Ethyl 6-chloropyrimidine-4-carboxylate | Ethyl 6-chloropyrimidine-4-carboxylate | 6-Chloropyrimidine-4-carboxylic acid |

| Reagent | Cyclobutanol, Sodium Hydride (NaH) | Cyclobutanol, Potassium tert-butoxide (KOtBu) | Cyclobutanol, Cesium Carbonate (Cs₂CO₃) |

| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Dimethyl sulfoxide (DMSO) |

| Temperature | Room Temperature to 80 °C | Room Temperature | 100 °C |

| Reaction Time | 2-12 hours | 4-18 hours | 6-24 hours |

| Post-treatment | Hydrolysis of the ester | Hydrolysis of the ester | Direct isolation of the acid |

The final step in the synthesis, if an ester protecting group is used, is the hydrolysis of the ester to yield the final carboxylic acid product. This is typically achieved by treating the ester with an aqueous base, such as lithium hydroxide (B78521) or sodium hydroxide, followed by acidification.

Catalyst Systems and Solvent Effects

The construction of the pyrimidine ring and the introduction of its substituents are profoundly influenced by the choice of catalyst and solvent. Synthetic strategies often rely on the condensation of a three-carbon bifunctional component with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg Various catalytic systems have been developed to enhance the efficiency, yield, and selectivity of these transformations.

Catalyst Systems: Catalysts for pyrimidine synthesis can be broadly categorized as metal-based, base-catalyzed, or organocatalyzed.

Metal Catalysts: Transition metals are frequently employed to facilitate pyrimidine ring formation. Copper(II) catalysts, for example, are effective in cycloaddition reactions involving alkynes and nitrogen-containing molecules like amidines. mdpi.com Nickel(II) pincer complexes have been utilized for the efficient multicomponent synthesis of pyrimidine analogues through acceptorless dehydrogenative annulation (ADA) of alcohols. acs.org Other metals, such as zinc (ZnCl2) and iron, have also been shown to catalyze the formation of substituted pyrimidines from various precursors. organic-chemistry.org

Base Catalysis: Strong inorganic bases such as sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used to promote cyclization reactions, often leading to excellent yields. mdpi.com The choice of base can be critical, with its strength influencing the reaction rate and outcome.

Acid Catalysis: Acids are also utilized, particularly in reactions involving intramolecular and retro-Diels-Alder sequences or in Fischer esterification to modify the carboxylic acid group. organic-chemistry.orgmasterorganicchemistry.com

Solvent Effects: The solvent medium can dramatically affect reaction rates and product yields in pyrimidine synthesis. While aprotic solvents like DMF and THF are common, studies have shown that mixed solvent systems, such as water and ethanol, can significantly improve the synthesis of certain derivatives. researchgate.net In some cases, reactions proceed faster in polar solvents like acetonitrile (B52724) or acetone. oup.com The development of "green" chemistry approaches has also led to the use of water as a solvent or even solvent-free conditions, often coupled with techniques like microwave or ultrasound irradiation to drive reactions to completion. mdpi.comresearchgate.netnih.gov

Table 1: Influence of Catalyst and Solvent on Pyrimidine Synthesis

| Catalyst System | Typical Solvent(s) | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Copper(II) triflate | Acetonitrile | Three-component condensation | Efficiently catalyzes the formation of dihydropyrimidin-2(1H)-ones. | bu.edu.eg |

| Nickel(II)-NNO pincer complexes | - | Dehydrogenative annulation of alcohols | Achieves high yields (up to 92%) with water and hydrogen as the only byproducts. | acs.org |

| NaOH (Strong Base) | Isopropanol | Cyclocondensation | Effective for reacting chalcones with guanidine derivatives. | bu.edu.eg |

| Zn(L-proline)2 (Green Catalyst) | Water/Ethanol mixture | Condensation | Mixed solvent system improved yields compared to aprotic solvents. | researchgate.net |

| None (Solvent-free) | None | Three-component reaction | Use of magnetic nano Fe3O4 particles as a reusable catalyst under solvent-free conditions. | growingscience.com |

Synthesis of Structural Analogues and Isosteres of this compound

The generation of structural analogues and isosteres is a fundamental strategy in medicinal chemistry to optimize the pharmacological profile of a lead compound. For this compound, this involves modifying the cyclobutoxy group, the carboxylic acid, or the pyrimidine core itself.

Diversification at the 6-Position: Cycloalkoxy and Heterocyclic Substituents

The 6-position of the pyrimidine ring is a common site for modification. A prevalent synthetic route involves the nucleophilic aromatic substitution (SNAr) of a precursor like 6-chloropyrimidine-4-carboxylic acid or its corresponding ester. This allows for the introduction of a wide variety of substituents.

Cycloalkoxy Analogues: To synthesize analogues with different cycloalkoxy groups (e.g., cyclopropoxy, cyclopentoxy, cyclohexyloxy), the corresponding sodium cycloalkoxide can be reacted with the 6-chloro-pyrimidine intermediate. The reaction conditions, including solvent and temperature, are optimized to ensure efficient displacement of the chloro group.

Heterocyclic Substituents: Introducing heterocyclic substituents at the 6-position can be achieved by reacting the 6-chloro precursor with an appropriate amine-containing heterocycle. For example, a study on antitubercular agents involved reacting 6-chloropyrimidine-4-carboxylic acid derivatives with various amines to displace the chloro group, yielding a library of 6-aminopyrimidine carboxamides. nih.gov Similarly, reacting with heterocyclic alcohols or thiols would yield ether or thioether linkages, respectively.

Modifications at the Carboxylic Acid Functionality (e.g., Esters, Amides)

The carboxylic acid group at the 4-position is a key functional handle that can be readily converted into other functional groups, such as esters and amides, to modulate properties like solubility, cell permeability, and metabolic stability.

Ester Synthesis: Esters are typically synthesized via Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol. Pyrimidine-4-carboxylic acid methyl ester is a versatile building block used in the synthesis of various biologically active molecules. chemimpex.com

Amide Synthesis: Amide bond formation is a crucial reaction in drug discovery. Direct coupling of the carboxylic acid with an amine is facilitated by peptide coupling reagents. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are highly effective for this transformation. nih.gov Boron-based reagents have also been developed for direct amidation under relatively mild conditions. acs.org The synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids has been successfully achieved using 1,1'-carbonyldiimidazole (B1668759) to promote the peptide coupling. uran.ua

Table 2: Common Modifications of the Carboxylic Acid Group

| Modification | Reagents | Reaction Type | Purpose | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Fischer Esterification | Improve lipophilicity, create prodrugs. | masterorganicchemistry.com |

| Amidation | Amine, Coupling Agent (e.g., HATU, CDI) | Peptide Coupling | Introduce new interaction points, modulate solubility and metabolic stability. | nih.govuran.ua |

| Amidation | Amine, B(OCH2CF3)3 | Boron-mediated Amidation | Direct amide formation under mild conditions. | acs.org |

Isosteric Replacements within the Pyrimidine Ring

Isosteric replacement of the pyrimidine ring involves substituting it with another ring system that has similar steric and electronic properties. This is a powerful tool to overcome issues like metabolic instability or to fine-tune biological activity.

Pyridine (B92270) and Pyridazine (B1198779) Analogues: Common bioisosteres for a phenyl or pyrimidine ring include other nitrogen-containing heterocycles like pyridine and pyridazine. cambridgemedchemconsulting.com Introducing nitrogen atoms into an aromatic ring increases polarity and can reduce cytochrome P450 (CYP) mediated metabolism. For instance, in the development of antitubercular agents, analogues were synthesized where the central pyrimidine core was replaced with pyridine and pyridazine rings to explore the structure-activity relationship. nih.gov

Skeletal Editing: Advanced synthetic strategies, referred to as skeletal editing, allow for the direct conversion of one heterocyclic core into another. Recent research has demonstrated methods to transform pyrimidines into pyridines. chinesechemsoc.orgnih.gov This deconstruction-reconstruction approach involves activating the pyrimidine ring, followed by cleavage and subsequent reaction with a nucleophile and an ammonium (B1175870) source to form a new pyridine ring. This enables the formal replacement of a nitrogen atom in the pyrimidine ring with a carbon atom, providing a powerful tool for late-stage diversification of complex molecules. nih.gov

Other Heterocyclic Cores: Depending on the desired properties, other isosteric replacements can be considered. Five-membered heteroaromatic rings such as thiophene, furan, thiazole, and pyrazole (B372694) have been used as phenyl bioisosteres and can be considered as replacements for parts of the pyrimidine scaffold. cambridgemedchemconsulting.com A 1,2,4-triazole (B32235) has been successfully used as a bioisosteric replacement for a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor, demonstrating that even parts of the ring system or key functional groups can be replaced to improve properties. acs.org

Computational and Theoretical Investigations of 6 Cyclobutoxypyrimidine 4 Carboxylic Acid

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and energy levels. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular geometry, orbital energies, and charge distribution, which are key determinants of a molecule's reactivity and physical properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting the ground state geometry of a molecule, which corresponds to its most stable conformation. DFT calculations for 6-Cyclobutoxypyrimidine-4-carboxylic acid would involve optimizing the molecule's geometry to find the arrangement of atoms that minimizes its total energy. This process yields important data on bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the molecule's shape and steric profile. For instance, the orientation of the cyclobutoxy group relative to the pyrimidine (B1678525) ring and the conformation of the carboxylic acid group are critical features that influence how the molecule interacts with its environment.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-C(OOH) | 1.50 Å |

| Bond Length | C6-O(cyclobutoxy) | 1.35 Å |

| Bond Length | O-H (carboxylic acid) | 0.97 Å |

| Bond Angle | N1-C6-C5 | 118° |

| Bond Angle | C5-C4-C(OOH) | 121° |

| Dihedral Angle | C5-C6-O-C(cyclobutyl) | 15° |

Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier Orbital Theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. The HOMO is likely to be localized on the electron-rich pyrimidine ring and the oxygen atoms, while the LUMO may be distributed over the carboxylic acid group and the pyrimidine ring, indicating the sites most susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are hypothetical and illustrative.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule, providing a guide to its reactive behavior. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid and cyclobutoxy groups, indicating their Lewis basicity. Conversely, a positive potential would be expected around the hydrogen atom of the carboxylic acid, highlighting its acidic nature. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and binding.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

While quantum chemical studies reveal the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations provide insights into how a molecule interacts with other molecules, particularly biological macromolecules like proteins and nucleic acids. These computational techniques are central to drug discovery and design.

Prediction of Binding Modes and Interaction Energies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the context of drug design, it is used to predict how a small molecule like this compound might bind to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity.

A successful docking simulation would identify the most likely binding pose of this compound and highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The scoring functions used in docking provide an estimate of the binding energy, which can be used to rank different potential drug candidates.

Analysis of Ligand-Induced Conformational Changes

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the conformational changes that may occur in both the ligand and the protein upon binding.

For the this compound-protein complex, an MD simulation could reveal how the protein structure adapts to accommodate the ligand, a phenomenon known as "induced fit." It can also provide a more accurate estimation of the binding free energy by accounting for the dynamic nature of the system and the role of solvent molecules. These simulations are computationally intensive but offer a deeper understanding of the stability and dynamics of the molecular recognition process.

De Novo Design and Virtual Screening Based on this compound Scaffold

De novo design and virtual screening are two powerful computational strategies used to identify novel drug candidates. De novo design algorithms build new molecules from scratch, atom by atom or fragment by fragment, based on the desired properties and the structure of the biological target. Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific target.

Ligand-Based Design Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based design approaches are invaluable. These methods rely on the knowledge of existing molecules that are known to be active. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity.

For the this compound scaffold, ligand-based pharmacophore models can be generated using a set of known active derivatives. These models can then be used to search virtual libraries for new compounds that match the pharmacophore and are therefore likely to be active. Quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity, can further refine the design of new analogs with enhanced potency.

| Ligand-Based Design Technique | Application to this compound Scaffold |

| Pharmacophore Modeling | Identification of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for the biological activity of derivatives. |

| 3D-QSAR | Development of predictive models to guide the synthesis of new analogs with improved potency by correlating 3D structural features with activity. |

| Similarity Searching | Screening of compound databases to find molecules with similar structural or electronic properties to known active this compound derivatives. |

Structure-Based Drug Design Initiatives

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool. SBDD utilizes the detailed atomic information of the target's binding site to design or identify molecules that can fit snugly and interact favorably with it.

Molecular docking is a key technique in SBDD. It predicts the preferred orientation and binding affinity of a ligand to a target protein. In the context of the this compound scaffold, docking studies can be used to screen virtual libraries of its derivatives against a specific target. The results can help prioritize which compounds to synthesize and test experimentally. Furthermore, the detailed binding poses from docking can guide the rational design of modifications to the scaffold to improve its interaction with the target, leading to more potent and selective inhibitors.

| Structure-Based Design Technique | Application to this compound Scaffold |

| Molecular Docking | Predicting the binding mode and affinity of scaffold derivatives within the active site of a target protein. |

| Virtual Screening | High-throughput docking of large compound libraries containing the scaffold to identify potential hits for a specific biological target. |

| Fragment-Based Drug Design | Using the scaffold as a core fragment and computationally growing or linking other fragments to design novel potent binders. |

Cheminformatics Approaches to Property Prediction and Diversity Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. In drug discovery, cheminformatics tools are crucial for predicting the physicochemical and pharmacokinetic properties of compounds, as well as for assessing the diversity of chemical libraries.

For libraries based on the this compound scaffold, cheminformatics can be used to predict properties such as solubility, lipophilicity, and metabolic stability. These predictions help in the early identification of compounds with undesirable properties, saving time and resources.

Diversity analysis is another important application of cheminformatics. By analyzing the structural features of a library of this compound derivatives, researchers can ensure that they are exploring a wide range of chemical space. This increases the chances of discovering compounds with novel biological activities. Various molecular descriptors and fingerprinting methods are used to quantify the diversity of a compound collection.

| Cheminformatics Approach | Application to this compound Scaffold |

| Property Prediction (ADMET) | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed derivatives to prioritize candidates with favorable drug-like profiles. |

| Chemical Space Analysis | Mapping the structural and property space covered by a library of derivatives to identify areas for further exploration. |

| Diversity Analysis | Quantifying the structural diversity of a compound library to ensure broad coverage of potential interactions and to guide library design. |

Molecular and Biochemical Mechanisms of Action

Comparative Analysis of Biological Activities Across Structural Analogues

Establishing Structure-Mechanism Relationships

Understanding the relationship between a compound's chemical structure and its biological mechanism is a critical step in medicinal chemistry. For 6-Cyclobutoxypyrimidine-4-carboxylic acid, this would involve synthesizing and testing a series of structurally related analogs to identify which parts of the molecule are essential for its activity.

Key modifications would likely include alterations to the cyclobutoxy group, the pyrimidine (B1678525) core, and the carboxylic acid moiety. For instance, varying the size and nature of the alkoxy group at the 6-position could reveal important steric and electronic interactions with its biological target. Similarly, modification or replacement of the carboxylic acid group would probe its role in binding, which is often crucial for interactions with amino acid residues in a protein's active site.

Table 1: Hypothetical Analog Study for Structure-Mechanism Relationship of this compound

| Compound ID | Modification from Parent Compound | Rationale for Modification | Hypothetical Impact on Activity |

| Parent | This compound | Baseline compound | - |

| Analog 1 | Replacement of cyclobutoxy with methoxy (B1213986) | Probe the effect of a smaller, less sterically hindered alkoxy group | Potentially altered binding affinity or selectivity |

| Analog 2 | Replacement of cyclobutoxy with tert-butoxy | Investigate the impact of a bulkier alkoxy group | May enhance or disrupt binding due to steric effects |

| Analog 3 | Esterification of the carboxylic acid | Determine the necessity of the acidic proton for activity | Loss of activity if the carboxylate is a key binding group |

| Analog 4 | Replacement of pyrimidine with a pyridine (B92270) core | Assess the importance of the pyrimidine nitrogen atoms | Significant change in activity would highlight the role of the core |

This systematic approach allows researchers to build a pharmacophore model, which is a three-dimensional map of the essential features required for biological activity.

Orthogonal Target Validation in Research Settings

Once a potential biological target for this compound is identified, it is crucial to validate this finding using multiple, independent methods. This process, known as orthogonal target validation, ensures that the observed biological effects are indeed due to the interaction with the hypothesized target and not an off-target effect.

Methods for orthogonal validation could include:

Genetic Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the proposed target protein. If the compound's effect is diminished or absent in these modified cells, it provides strong evidence for the on-target mechanism.

Target Overexpression: Conversely, overexpressing the target protein could potentiate the effect of the compound.

Use of a Structurally Unrelated Inhibitor: If another known inhibitor of the same target, with a different chemical scaffold, produces a similar biological phenotype, it strengthens the target hypothesis.

Direct Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding of this compound to the purified target protein, providing biophysical evidence of the interaction.

Role as a Biochemical Probe or Tool Compound in Research

A well-characterized small molecule with a specific mechanism of action can be an invaluable tool for biological research. If this compound were found to be a potent and selective modulator of a particular protein, it could be utilized as a biochemical probe to investigate the function of that protein in cellular pathways and disease models.

For example, if it selectively inhibits a specific enzyme, researchers could use it to study the consequences of that enzyme's inhibition in various biological contexts, without the need for genetic manipulation. This can be particularly useful for studying proteins whose functions are not well understood.

To be an effective biochemical probe, a compound should ideally possess the following characteristics:

High Potency: It should exert its effect at low concentrations to minimize the risk of off-target effects.

High Selectivity: It should interact with its intended target with significantly higher affinity than with other proteins.

Cell Permeability: For studying intracellular processes, the compound must be able to cross the cell membrane.

Chemical Tractability: It should be possible to synthesize derivatives of the compound, for example, to attach fluorescent tags or affinity labels for pull-down experiments.

In the absence of direct experimental data, the potential of this compound as a biochemical probe remains speculative. Future research will be necessary to uncover its biological activity and determine its utility as a tool for scientific investigation.

Advanced Analytical Methodologies for Research on 6 Cyclobutoxypyrimidine 4 Carboxylic Acid

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool for isolating and purifying 6-Cyclobutoxypyrimidine-4-carboxylic acid from reaction mixtures and biological matrices. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of pyrimidine (B1678525) derivatives. researchgate.net Given the polar nature of the carboxylic acid group and the pyrimidine core, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are viable separation modes. nih.govresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. For a compound like this compound, a C18 or C8 stationary phase would be appropriate. researchgate.net Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the mobile phase is critical to control the ionization state of the carboxylic acid, thereby influencing its retention and peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for highly polar compounds that show little retention in RP-HPLC. nih.govresearchgate.netmdpi.comnih.gov This technique uses a polar stationary phase (e.g., silica (B1680970), or silica bonded with polar functional groups) and a mobile phase with a high concentration of organic solvent. researchgate.netresearchgate.net HILIC can provide alternative selectivity for pyrimidine derivatives and is often coupled with mass spectrometry due to the volatility of the mobile phases used. mdpi.comnih.govresearchgate.net

A typical starting point for HPLC method development is presented in the interactive table below.

Interactive Table 1: Example HPLC Parameters for Analysis

| Parameter | RP-HPLC Conditions | HILIC Conditions |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | ZIC-HILIC, 150 x 2.1 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 95% to 50% B over 20 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 256 nm | UV at 256 nm / MS |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet. chromatographyonline.com Therefore, derivatization is a necessary step to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative. colostate.edugcms.czlmaleidykla.lt

Common derivatization strategies for carboxylic acids prior to GC analysis include:

Esterification: The carboxylic acid is converted to a more volatile ester, typically a methyl or ethyl ester. This can be achieved using reagents like methanolic HCl or diazomethane. colostate.edugcms.cz

Silylation: The active hydrogen of the carboxylic acid group is replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. lmaleidykla.lt Silylated derivatives are generally more volatile and thermally stable. gcms.cz

Once derivatized, the compound can be analyzed on a nonpolar or mid-polar capillary GC column (e.g., DB-5ms or DB-17) coupled to a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. umich.edu

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. When coupled with chromatographic separation, it offers unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying low levels of compounds like this compound in complex mixtures. nih.gov Electrospray ionization (ESI) is the most common ionization source for this type of analysis, as it is a soft ionization technique suitable for polar molecules. nih.govresearchgate.net

Ionization: In positive-ion mode , the molecule would be detected as the protonated molecule [M+H]⁺. In negative-ion mode , it would be detected as the deprotonated molecule [M-H]⁻. The choice of mode depends on the compound's proton affinity and acidity.

Tandem MS (MS/MS): For structural elucidation, the precursor ion of interest (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or fingerprint, that can be used to confirm the molecule's identity. sapub.orgncsu.edu For this compound, expected fragmentation pathways could include the loss of the carboxylic acid group (as CO₂), cleavage of the cyclobutoxy group, and fragmentation of the pyrimidine ring. sapub.orgconsensus.appacs.org

Quantification: Using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions can be monitored, providing high selectivity and sensitivity for quantitative analysis. researchgate.net

While direct LC-MS analysis is often feasible, derivatization can be employed to improve chromatographic retention, enhance ionization efficiency, and achieve better sensitivity. nih.govresearchgate.net This is particularly useful for small, polar carboxylic acids which may suffer from poor retention on reversed-phase columns and ion suppression in the ESI source. nih.gov

The goal of derivatization for LC-MS is often to introduce a group that is easily ionizable or permanently charged. nih.govddtjournal.com Amide coupling reactions using an activating agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common. nih.gov

Interactive Table 2: Common Derivatization Reagents for Carboxylic Acids in LC-MS

| Reagent Class | Example Reagent | Purpose |

|---|---|---|

| Amine Reagents | 4-bromo-N-methylbenzylamine (4-BNMA) | Introduces a readily ionizable benzylamine (B48309) group and a bromine tag for clear isotopic pattern identification. nih.govtulane.edu |

| Hydrazine Reagents | Dansylhydrazine | Adds a fluorescent and easily ionizable dansyl group. ddtjournal.com |

| Quaternary Amines | Girard's Reagent T | Introduces a permanent positive charge, significantly enhancing positive-mode ESI response. nih.gov |

Spectroscopic Characterization Techniques for Research Samples

Spectroscopic techniques are essential for the unambiguous structural confirmation of a synthesized research sample of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, key characteristic absorptions would include a very broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a sharp C=O (carbonyl) stretch around 1710-1760 cm⁻¹, C-O ether stretches, and various C=C and C=N stretches associated with the pyrimidine ring. researchgate.netnih.govpressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The spectrum would show distinct signals for the protons on the pyrimidine ring, the cyclobutoxy group, and a characteristic downfield, often broad, singlet for the acidic proton of the carboxylic acid (typically >10 ppm). nih.govpressbooks.pub

¹³C NMR: The spectrum would reveal signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid (typically 165-185 ppm) and the carbons of the pyrimidine ring and the cyclobutoxy group. pressbooks.publibretexts.org

Interactive Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ |

| C=O Stretch (Carboxylic Acid) | Strong, sharp, ~1710 cm⁻¹ | |

| C-O Stretch (Ether) | ~1250 cm⁻¹ | |

| ¹H NMR | Carboxylic Acid (-COOH) | Broad singlet, δ > 10 ppm |

| Pyrimidine Ring Protons | Singlets, δ ~8.5-9.5 ppm | |

| Cyclobutoxy Protons (-O-CH-) | Multiplet, δ ~4.5-5.0 ppm | |

| Cyclobutoxy Protons (-CH₂-) | Multiplets, δ ~1.5-2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | δ ~165-175 ppm |

| Pyrimidine Ring Carbons | δ ~140-170 ppm | |

| Cyclobutoxy Carbons (-O-CH-) | δ ~70-80 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In proton NMR, the chemical shifts of the protons in this compound are predicted based on the electronic environment of the pyrimidine ring, the cyclobutoxy group, and the carboxylic acid moiety. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. openstax.orglibretexts.org The protons on the pyrimidine ring would exhibit characteristic chemical shifts, influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents. The protons of the cyclobutoxy group would present as a set of multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 165-185 ppm. openstax.org The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their position relative to the nitrogen atoms and substituents. The carbons of the cyclobutoxy group will appear in the upfield, aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 |

| Pyrimidine Ring Protons | 7.0 - 9.0 | 140 - 160 |

| Cyclobutoxy Group (-O-CH-) | 4.0 - 5.0 (multiplet) | 70 - 80 |

| Cyclobutoxy Group (-CH₂-) | 1.5 - 2.5 (multiplets) | 20 - 40 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show several characteristic absorption bands. A very broad and strong absorption band between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which often exists as a hydrogen-bonded dimer. openstax.orgorgchemboulder.com The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band in the region of 1710-1760 cm⁻¹. openstax.orgorgchemboulder.com Additionally, C-O stretching and O-H bending vibrations will also be present. orgchemboulder.com The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations, as well as ring breathing modes. The cyclobutoxy group will show C-H stretching and bending vibrations in the aliphatic region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | Stretching | 1710 - 1760 |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1400 - 1650 |

| Cyclobutoxy Group (C-H) | Stretching | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound contains π-electrons and is expected to absorb UV radiation. For the related compound, pyrimidine-4-carboxylic acid, UV absorption maxima are observed at 205 and 256 nm. caymanchem.com It is anticipated that this compound will exhibit a similar UV absorption profile, with potential shifts in the absorption maxima due to the presence of the cyclobutoxy substituent.

Crystallographic Analysis for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound, pyrimidine-4-carboxylic acid, provides valuable insights into the potential solid-state structure. X-ray diffraction studies on pyrimidine-4-carboxylic acid reveal a monoclinic crystal system. nih.govresearchgate.netresearchgate.net In the solid state, the molecules are organized into sheets, with hydrogen bonding occurring between the carboxylic acid group of one molecule and a nitrogen atom of the pyrimidine ring of an adjacent molecule. nih.govresearchgate.net This intermolecular hydrogen bonding is a key feature that dictates the crystal packing.

It is plausible that this compound would also form a crystalline solid with a structure influenced by hydrogen bonding between the carboxylic acid and the pyrimidine ring. The presence of the bulky cyclobutoxy group would likely affect the crystal packing, potentially leading to a different crystal system and unit cell parameters compared to pyrimidine-4-carboxylic acid. The determination of the precise solid-state structure of this compound would require single-crystal X-ray diffraction analysis.

Table 3: Crystallographic Data for the Related Compound Pyrimidine-4-carboxylic acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govresearchgate.netresearchgate.net |

| Space Group | P2₁/m | researchgate.netresearchgate.net |

| a (Å) | 6.0080 (12) | nih.govresearchgate.net |

| b (Å) | 6.3519 (13) | nih.govresearchgate.net |

| c (Å) | 7.4834 (15) | nih.govresearchgate.net |

| β (°) | 112.20 (3) | nih.govresearchgate.net |

| V (ų) | 264.41 (9) | nih.govresearchgate.net |

| Z | 2 | nih.govresearchgate.net |

Derivatization and Functionalization Strategies for this compound in Research Applications

The chemical scaffold of this compound presents a versatile platform for chemical modification, owing to its distinct functional groups: a carboxylic acid, a pyrimidine ring, and a cyclobutoxy ether. These features allow for a range of derivatization and functionalization strategies tailored for various research applications. The carboxylic acid group, in particular, serves as a primary handle for modification through well-established organic reactions. This article explores key chemical strategies for modifying this compound for its use in chemical biology and medicinal chemistry research.

Future Directions in Academic Research on 6 Cyclobutoxypyrimidine 4 Carboxylic Acid

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of synthesizing 6-Cyclobutoxypyrimidine-4-carboxylic acid and its derivatives is geared towards the development of more efficient, cost-effective, and environmentally benign processes. Current synthetic strategies for similar pyrimidine-based structures often rely on multi-step procedures that can be resource-intensive. nih.gov Future research will likely focus on pioneering novel synthetic routes that offer higher yields and greater atom economy.

One promising avenue is the adoption of multicomponent reactions (MCRs). MCRs are particularly attractive as they allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly shorten synthetic sequences and reduce waste. nih.govacs.org An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from alcohols and amidines, showcasing a sustainable approach that utilizes biomass-accessible starting materials. nih.govacs.orgorganic-chemistry.org Exploring similar catalytic systems for the regioselective synthesis of this compound could be a major step forward.

Furthermore, the principles of green chemistry are expected to be a central theme in future synthetic explorations. researchgate.net This includes the use of:

Eco-friendly solvents: Replacing traditional volatile organic compounds with greener alternatives like water or bio-solvents.

Catalytic methods: Employing catalysts to enable reactions under milder conditions and with higher selectivity, thereby reducing energy consumption and by-product formation. organic-chemistry.org

Flow chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, leading to improved safety, scalability, and efficiency compared to batch processes.

| Synthetic Approach | Key Features | Potential Advantages | Relevant Research Areas |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot. | Increased efficiency, reduced waste, rapid library generation. nih.govacs.org | Combinatorial Chemistry, Catalysis |

| Green Chemistry Protocols | Use of sustainable solvents, catalysts, and energy sources. | Reduced environmental impact, enhanced safety, potential cost savings. researchgate.net | Sustainable Chemistry, Process Chemistry |

| Flow Chemistry | Continuous processing in microreactors. | Improved reaction control, scalability, and safety. | Chemical Engineering, Process Intensification |

| Biocatalysis | Use of enzymes for specific transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Biotechnology, Enzyme Engineering |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, advanced computational methods are poised to accelerate the discovery of new derivatives with tailored biological activities.

In silico techniques such as molecular docking will continue to be crucial for predicting the binding interactions between derivatives of this compound and their potential protein targets. tandfonline.comijpsjournal.comuran.ua By simulating the binding pose and estimating the binding affinity, researchers can prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. ijpsjournal.com

Beyond standard docking, more sophisticated methods like molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic nature of protein-ligand interactions. tandfonline.com MD simulations can reveal how the compound and its target behave over time, offering insights into the stability of the binding complex and the role of conformational changes.

Quantitative Structure-Activity Relationship (QSAR) studies will also play a significant role. By correlating the structural features of a series of compounds with their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized derivatives. researchgate.net This predictive power is invaluable for guiding the design of more potent and selective molecules. The integration of artificial intelligence and machine learning algorithms into these computational workflows is expected to further enhance their predictive accuracy and efficiency. researchgate.net

| Computational Method | Application in Research | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of ligands to protein targets. tandfonline.comijpsjournal.comuran.ua | Prioritization of compounds for synthesis and biological testing. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of protein-ligand complexes. tandfonline.com | Understanding binding stability and conformational changes. |

| QSAR Modeling | Correlating chemical structure with biological activity. researchgate.net | Predicting the activity of novel derivatives to guide design. |

| Pharmacophore Mapping | Identifying essential structural features for biological activity. | Designing new molecules with improved target interactions. |

Discovery of Unconventional Biological Targets and Mechanisms

The pyrimidine (B1678525) scaffold is known to interact with a wide array of biological targets, leading to diverse pharmacological effects such as anticancer, antiviral, and anti-inflammatory activities. nih.govresearchgate.netnih.gov A key future research direction for this compound will be the identification of novel and unconventional biological targets and mechanisms of action.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, is a powerful approach for discovering unexpected biological activities. nih.gov High-content screening platforms can be employed to assess the impact of this compound derivatives on various cellular processes, potentially revealing novel therapeutic applications.

Once a phenotypic effect is identified, target deconvolution becomes the next critical step. Chemoproteomics, a technique that uses chemical probes to identify the protein targets of a small molecule, has emerged as a robust method for this purpose. nih.gov By designing a probe based on the this compound scaffold, researchers can "fish out" its binding partners from a complex cellular lysate, leading to the identification of direct biological targets. mdpi.com

Investigating the potential for this compound to modulate protein-protein interactions or act on allosteric sites, rather than the primary active site of an enzyme, could also unveil unconventional mechanisms of action. This could lead to the development of drugs with higher specificity and fewer off-target effects.

Development of Advanced Analytical Tools for High-Throughput Research

To support the rapid synthesis and biological evaluation of derivatives of this compound, the development of advanced analytical tools for high-throughput research is essential. Innovations in analytical chemistry will be crucial for accelerating the drug discovery pipeline.

High-throughput screening (HTS) assays will be vital for rapidly assessing the biological activity of large libraries of compounds. This requires the development of robust and sensitive assays that can be automated to screen thousands of compounds in a short period.

In terms of chemical analysis, advancements in liquid chromatography-mass spectrometry (LC-MS) will enable the rapid purification and characterization of newly synthesized compounds. The development of faster and more sensitive LC-MS methods will be critical for keeping pace with high-throughput synthesis efforts.

Furthermore, label-free detection technologies, such as surface plasmon resonance (SPR), offer the ability to study molecular interactions in real-time without the need for fluorescent or radioactive labels. These techniques can provide valuable kinetic data on the binding of this compound derivatives to their biological targets.

Integration with Emerging Research Fields

The future of research on this compound will also be shaped by its integration with emerging interdisciplinary fields.

Chemical Biology: In chemical biology, small molecules are used as tools to probe and manipulate biological systems. youtube.comsigmaaldrich.comchemicalprobes.org Derivatives of this compound could be developed into chemical probes to study specific cellular pathways or protein functions. youtube.com For instance, by attaching a fluorescent tag or a reactive group, these molecules can be used to visualize their targets within cells or to map their interaction networks. sigmaaldrich.com

Materials Science: The unique chemical structure of this compound also presents opportunities in materials science. chemimpex.com The pyrimidine ring and carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions, making them interesting building blocks for the design of novel materials such as metal-organic frameworks (MOFs) or supramolecular assemblies. chemimpex.comresearchgate.net The properties of these materials could be tuned by modifying the structure of the pyrimidine core, potentially leading to applications in areas such as catalysis, sensing, or drug delivery.

Q & A

Q. What are the recommended synthetic routes for 6-cyclobutoxypyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step synthesis starting with pyrimidine-4-carboxylic acid derivatives. Cyclobutoxy group introduction may utilize nucleophilic substitution or coupling reactions. For example, cyclobutanol can react with a halogenated pyrimidine intermediate (e.g., 6-chloropyrimidine-4-carboxylic acid) using catalysts like palladium or copper under reflux in solvents such as dimethylformamide (DMF) or toluene . Optimizing reaction time, temperature, and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) is critical for yields >70%. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclobutoxy group integration and absence of residual solvents.

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 225.08).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

Cross-reference with PubChem or validated spectral libraries for structural alignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Segregate chemical waste in labeled containers for incineration or neutralization.

- Emergency Measures : Immediate rinsing with water for skin/eye contact; consult SDS for first-aid guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent polarity, pH, or impurities. Perform systematic solubility profiling:

- Solvent Screening : Test in water, DMSO, ethanol, and acetonitrile at 25°C and 37°C.

- pH-Dependent Solubility : Adjust pH (2–12) using HCl/NaOH and measure via UV-Vis spectroscopy.

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted cyclobutanol) that may alter solubility .

Document environmental conditions (e.g., humidity, surface interactions) to account for variability .

Q. What strategies optimize the regioselectivity of cyclobutoxy group introduction in pyrimidine-4-carboxylic acid derivatives?

- Methodological Answer : Regioselectivity challenges arise from competing nucleophilic sites. Strategies include:

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct cyclobutoxy addition to the 6-position.

- Catalyst Design : Use Pd-catalyzed cross-coupling with directing ligands (e.g., XPhos) to enhance positional specificity.

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps .

Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Solvent polarity and coordinating ability modulate reaction rates. For example:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states via dipole interactions, accelerating reactions.

- Non-Polar Solvents (Toluene) : Reduce side reactions (e.g., hydrolysis) but require higher temperatures.

Kinetic studies in varied solvents (e.g., measuring rate constants via UV-Vis or NMR) reveal solvent-specific effects .

Q. What experimental approaches validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Light Exposure : Use ICH Q1B guidelines for photostability testing in UV/visible light chambers.

- Oxidative Stress : Expose to 3% H₂O₂ and analyze oxidation byproducts (e.g., carboxylic acid → ketone) .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting biological activity data for this compound in antimicrobial assays?

- Methodological Answer : Variability may stem from assay conditions or compound purity. Standardize protocols:

Q. What computational tools aid in predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use in silico platforms:

- ADMET Prediction : SwissADME or ADMETLab2.0 for bioavailability, logP, and CYP450 interactions.

- Molecular Docking : AutoDock Vina to assess binding affinity to target enzymes (e.g., dihydrofolate reductase).

Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.